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For researchers and scientists in the field of food science and drug development,

understanding the nuanced effects of different additives on meat quality is paramount. This

guide provides a detailed, evidence-based comparison of two common salt substitutes,

potassium lactate and potassium chloride, on various physicochemical and sensory

properties of meat products.

The reduction of sodium chloride in processed meats is a key focus for developing healthier

food options. Potassium chloride (KCl) has been a long-standing alternative due to its similar

ionic properties to sodium chloride (NaCl). More recently, potassium lactate (KL) has gained

attention not only as a salt substitute but also for its additional functional benefits. This guide

synthesizes experimental data to objectively compare the performance of these two additives.

Comparative Effects on Physicochemical Properties
The addition of potassium lactate and potassium chloride can significantly influence the

physicochemical characteristics of meat, including pH, water holding capacity (WHC), cooking

loss, and color.

pH and Water Holding Capacity
The pH of meat is intrinsically linked to its water holding capacity; a higher pH generally leads

to increased WHC due to a greater net negative charge on myofibrillar proteins, causing

electrostatic repulsion between protein chains and creating more space for water to be held.
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Potassium Lactate: The addition of potassium lactate tends to increase the pH of meat

products.[1][2] In fermented sausages, replacing NaCl with higher levels of potassium
lactate (over 40%) resulted in a slower drop in pH.[1] This increase in pH can contribute to

improved water retention.[3] Studies on Rugao ham have shown that increasing potassium
lactate from 0% to 2% led to stronger water binding.[3]

Potassium Chloride: The partial substitution of NaCl with KCl has also been shown to result

in significantly higher pH readings in meat products like mortadella sausages.[1] However,

some studies on buffalo calf meat rolls and marinated rabbit meat found no significant

difference in water holding capacity when NaCl was partially replaced with KCl.[4][5]

Cooking Loss
Cooking loss is a critical parameter for both economic and sensory reasons, as it is directly

related to the juiciness of the final product.

Potassium Lactate: By improving water retention, potassium lactate can help to reduce

cooking losses.[3]

Potassium Chloride: The effect of KCl on cooking loss can be variable. While some studies

reported no significant difference in cooking loss with up to 50% NaCl substitution,[1] others

observed an increase in cooking yield values with increasing levels of KCl, with a significant

effect at 50% replacement.[4] Conversely, in country-style hams, cook loss increased with

higher concentrations of KCl.[6]

Color
Color is a primary factor influencing consumer purchasing decisions. Both potassium lactate
and potassium chloride can affect the color stability of meat.

Potassium Lactate: Potassium lactate has been shown to improve and stabilize the color

of fresh and processed meat.[2][7][8] This is attributed to its antioxidant activity and its role in

reducing the formation of metmyoglobin.[2] The addition of lactate can increase the redness

(a* value) of dry-cured pastırma.[2] The proposed mechanism involves the regeneration of

NADH through lactate dehydrogenase activity, which is essential for metmyoglobin reduction.

[9]
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Potassium Chloride: The impact of KCl on meat color is less pronounced and can be

inconsistent. Some studies found no significant variation in color scores when NaCl was

partially replaced by KCl in frankfurter sausages and emulsified mortadella.[1] Similarly, the

lightness (L*) values in buffalo meat rolls did not change significantly with KCl substitution.[4]
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Meat Quality
Parameter

Effect of Potassium
Lactate

Effect of Potassium
Chloride

Key Findings and
Citations

pH Increases pH.[1][2] Increases pH.[1]

Higher pH observed

with both, though the

effect may be more

pronounced with

lactate.

Water Holding

Capacity (WHC)

Generally improves

WHC and water

binding.[3]

Variable effects; some

studies show no

significant change,[4]

while others suggest a

decrease.[6]

Potassium lactate

appears to be more

consistently effective

at improving WHC.

Cooking Loss

Tends to decrease

cooking loss due to

improved water

retention.[3]

Inconsistent results;

can decrease,[4] have

no effect,[1] or

increase cooking loss.

[6]

The effect of KCl on

cooking loss seems to

be product and

concentration-

dependent.

Color (a value -

redness)*

Increases and

stabilizes redness.[2]

Generally no

significant effect on

color values.[1][4]

Potassium lactate has

a distinct advantage in

color enhancement

and stability.

Texture (Tenderness)
Can improve

tenderness.[10]

Up to 30-50%

substitution for NaCl

has no adverse effect

on tenderness; higher

levels can decrease it.

[4][6]

Both can be used to

maintain tenderness

at appropriate

substitution levels.

Flavor

Can enhance

saltiness and overall

palatability.[1][3]

Can impart a bitter or

metallic off-flavor at

higher substitution

levels (>30-50%).[4]

[6][11]

Potassium lactate

generally has a more

favorable sensory

profile than potassium

chloride.

Microbiological Quality Effective in inhibiting

spoilage and

Has antimicrobial

effects similar to NaCl

Both contribute to

microbial safety, with
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pathogenic bacteria.

[1][7][12]

under certain

conditions.[5]

lactate often

highlighted for its

strong antimicrobial

properties.

Comparative Effects on Sensory Properties
The sensory attributes of meat products, particularly flavor and texture, are crucial for

consumer acceptance.

Flavor
Potassium Lactate: Potassium lactate can potentiate the function of NaCl, enhancing

saltiness and improving the overall palatability of meat products.[1][3]

Potassium Chloride: A significant drawback of using potassium chloride is the potential for

bitter and metallic off-flavors, especially at substitution levels exceeding 30-50%.[4][6][11]

This limits its application as a full substitute for NaCl.

Texture
Potassium Lactate: The inclusion of potassium lactate has been shown to improve the

tenderness of meat.[10]

Potassium Chloride: Partial replacement of NaCl with KCl up to a certain level (typically 30-

50%) generally does not negatively impact texture attributes like tenderness, firmness, and

chewiness.[1][4] However, higher substitution levels can lead to a decline in texture scores.

[4]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are

outlines of common experimental protocols used to assess the effects of potassium lactate
and potassium chloride on meat quality.

Measurement of pH
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The pH of meat samples is typically measured using a calibrated pH meter with a glass

electrode. The electrode is inserted directly into the muscle or a homogenate of the meat

sample mixed with distilled water.

Determination of Water Holding Capacity (WHC)
WHC can be assessed using various methods, including the filter paper press method. A

known weight of a minced meat sample is placed on a pre-weighed filter paper and subjected

to a standard pressure for a specific time. The amount of water absorbed by the filter paper is

then used to calculate the WHC.

Cooking Loss Measurement
To determine cooking loss, meat samples are weighed before and after cooking to a specific

internal temperature. The cooking loss is expressed as a percentage of the initial weight.

Texture Profile Analysis (TPA)
Instrumental texture analysis is often performed using a texture analyzer. A cylindrical probe is

used to compress the meat sample twice, and from the resulting force-time curve, parameters

such as hardness, cohesiveness, springiness, and chewiness are calculated.

Color Measurement
Objective color measurements are taken using a colorimeter, which provides values for L*

(lightness), a* (redness/greenness), and b* (yellowness/blueness). Measurements are typically

taken from the freshly cut surface of the meat after a blooming period.

Sensory Evaluation
A trained sensory panel evaluates attributes such as flavor, saltiness, bitterness, tenderness,

juiciness, and overall acceptability using a structured scale (e.g., a 9-point hedonic scale).

Visualizing the Comparison and Mechanisms
To better illustrate the comparative effects and the underlying mechanisms, the following

diagrams are provided.
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Salt Additives

Effects on Meat Quality

Potassium Lactate

Increases pH

Improves WHC

Enhances Color Stability

Enhances Saltiness

Antimicrobial

Maintains/Improves Texture
Potassium Chloride

Bitter Off-Flavor

at high levels

at low/med levels

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Tests

Meat Sample Preparation
(with KL or KCl)

Physicochemical Analysis

Sensory Analysis Microbiological AnalysispH WHC Cooking Loss Color Texture
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Potassium Lactate
(added to meat)

Lactate Dehydrogenase
(endogenous enzyme)
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NAD+ -> NADH
(regeneration)

Metmyoglobin
(brown)

electron donor

Deoxymyoglobin
(purple-red)

reduction

Improved Color Stability
(stable red color)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.thepharmajournal.com/archives/2021/vol10issue2S/PartB/S-10-1-3-356.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8882536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8882536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8882536/
https://www.mdpi.com/2304-8158/13/2/291
https://www.mdpi.com/2304-8158/13/2/291
https://www.mdpi.com/2304-8158/13/2/291
https://www.proquest.com/openview/00bc5a6677a903ab30502dc5ded8ae3d/1?pq-origsite=gscholar&cbl=2032155
https://www.proquest.com/openview/00bc5a6677a903ab30502dc5ded8ae3d/1?pq-origsite=gscholar&cbl=2032155
https://academic.oup.com/ijfst/article/49/10/2184/7864275
https://www.researchgate.net/publication/230179003_Effects_of_Potassium_Chloride_on_Properties_of_Country-Style_Hams
https://pmc.ncbi.nlm.nih.gov/articles/PMC7826916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7826916/
https://www.researchgate.net/publication/51777017_Effects_of_potassium_lactate_sodium_chloride_sodium_tripolyphosphate_and_sodium_acetate_on_colour_colour_stability_and_oxidative_properties_of_injection-enhanced_beef_rib_steaks
https://digicomst.ie/wp-content/uploads/2020/05/2004_01_41.pdf
https://2024.sci-hub.se/1686/6a15ce165de182d24570127bd67484ee/walsh2010.pdf
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20153427126
https://jfabe.ut.ac.ir/article_91964.html
https://jfabe.ut.ac.ir/article_91964.html
https://www.benchchem.com/product/b1260581#comparing-the-effects-of-potassium-lactate-and-potassium-chloride-on-meat-quality
https://www.benchchem.com/product/b1260581#comparing-the-effects-of-potassium-lactate-and-potassium-chloride-on-meat-quality
https://www.benchchem.com/product/b1260581#comparing-the-effects-of-potassium-lactate-and-potassium-chloride-on-meat-quality
https://www.benchchem.com/product/b1260581#comparing-the-effects-of-potassium-lactate-and-potassium-chloride-on-meat-quality
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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